molecular formula C24H19ClN4O2S B4938321 3-[(2-Chlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-[(2-Chlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B4938321
M. Wt: 463.0 g/mol
InChI Key: MEWSTXKEGMUDPS-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a triazine ring fused with a benzoxazepine ring, and functional groups such as chlorophenyl, methylsulfanyl, and methoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzoxazepine Ring: The benzoxazepine ring is introduced through a series of condensation reactions.

    Functional Group Modifications: The chlorophenyl, methylsulfanyl, and methoxyphenyl groups are introduced through substitution reactions using specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

3-[(2-Chlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Uniqueness

3-[(2-Chlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential applications. Its chlorophenyl and methoxyphenyl groups, in particular, contribute to its unique biological and chemical properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S/c1-30-17-12-10-15(11-13-17)22-26-20-9-5-3-7-18(20)21-23(31-22)27-24(29-28-21)32-14-16-6-2-4-8-19(16)25/h2-13,22,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWSTXKEGMUDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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